- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 504-01-8 (1,3-Cyclohexanediol)

1,3-Cyclohexanediol Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Cyclohexanediol
- 1,3-Cyclohexanediol (cis- and trans- mixture)
- 1,3-Cyclohexanediol, mixture of cis and trans
- 1,3-Cyclohexanedimethanol
- 1,3-cyclohexanedio
- 1,3-Cyclohexanedione
- 1,3-dihydroxy-cyclohexane
- 1,3-Dihydroxycyclohexane
- CIS 1,3-CYCLOHEXANEDIOL
- cis-epoxycyclohexanol
- cis-trans-prcyclohexane-1,3-diol
- Cyclohexan-1,3-diol
- CYCLOHEXANE-1,3-DIOL
- Heahydroresorcinol
- HEXAHYDRORESORCINOL
- RESORCITOL
- Resoreitol
- 1,3-Dihydroxycyclohexane (cis- and trans- mixture)
- 1,3-Benzenediol, hexahydro-
- trans-1,3-Cyclohexanediol
- RLMGYIOTPQVQJR-UHFFFAOYSA-N
- cis-1,3-cyclohexandiol
- trans-1,3-Cyclohexanol
- 1,3-Cyclohexanediol,c&t
- 1,3-Cyclohexanediol cis-trans
- 1,3-Cyclohexanediol cis+trans
- trans-1,3-
- EINECS 207-979-5
- AKOS005258329
- AI3-06234
- MFCD00039458
- A828101
- CS-0135350
- cis-1,3-Cyclohexanediol, >/=98%
- 504-01-8
- 1,3-Benzenediol, hexahydro-; Cyclohexane-1,3-diol; Hexahydroresorcinol; 1,3-Dihydroxycyclohexane;Resorcitol
- DTXSID60964654
- NSC 30235
- NSC30235
- SY007586
- C2323
- EN300-20001
- AS-57120
- NSC-30235
- NS00043323
- SCHEMBL62366
- BCP30890
- trans-1,3-Dihydroxycyclohexane
- FT-0606598
- F17088
- 140460-27-1
- 1,3-Cyclohexanediol Mixture of cis and trans
- trans-cyclohexane-1,3-diol
- DTXCID301392346
- DB-051766
-
- MDL: MFCD07995046
- Inchi: 1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2
- InChI Key: RLMGYIOTPQVQJR-UHFFFAOYSA-N
- SMILES: O([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])O[H]
- BRN: 2036654
Computed Properties
- Exact Mass: 116.08400
- Monoisotopic Mass: 116.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 64.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 40.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Light yellow solid or liquid
- Density: 0.9958 (rough estimate)
- Melting Point: 30 ºC
- Boiling Point: 246-247 °C(lit.)
- Flash Point: Fahrenheit: >235.4 ° f
Celsius: >113 ° c - Refractive Index: 1.495-1.497
- Water Partition Coefficient: Soluble in water.
- PSA: 40.46000
- LogP: 0.28220
- FEMA: 3102
- Sensitiveness: Sensitive to humidity
- Solubility: Soluble in water
1,3-Cyclohexanediol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
1,3-Cyclohexanediol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,3-Cyclohexanediol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20001-0.25g |
cyclohexane-1,3-diol |
504-01-8 | 95% | 0.25g |
$26.0 | 2023-09-16 | |
Cooke Chemical | A2365012-100G |
1,3-Cyclohexanediol, mixture of cis and trans |
504-01-8 | >98.0%(GC) | 100g |
RMB 1359.20 | 2025-02-21 | |
eNovation Chemicals LLC | D747951-100g |
1,3-Cyclohexanediol |
504-01-8 | 97% | 100g |
$290 | 2024-06-07 | |
Apollo Scientific | OR17557-25g |
Cyclohexane-1,3-diol |
504-01-8 | 98+% | 25g |
£126.00 | 2025-02-19 | |
Chemenu | CM201112-100g |
1,3-Cyclohexanediol |
504-01-8 | 97% | 100g |
$337 | 2021-08-05 | |
TRC | C997765-250mg |
1,3-Cyclohexanediol |
504-01-8 | 250mg |
$ 58.00 | 2023-09-08 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0481-5G |
1,3-Cyclohexanediol (cis- and trans- mixture) |
504-01-8 | >98.0%(GC) | 5g |
¥350.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WO165-1g |
1,3-Cyclohexanediol |
504-01-8 | 98%(cis-andtrans-mixture) | 1g |
¥109.0 | 2022-05-30 | |
Oakwood | 538675-5g |
1,3-Cyclohexanediol Mixture of cis and trans |
504-01-8 | 98% | 5g |
$17.00 | 2024-07-19 | |
abcr | AB135161-25 g |
1,3-Cyclohexanediol (cis- and trans- mixture), 98%; . |
504-01-8 | 98% | 25 g |
€100.40 | 2023-07-20 |
1,3-Cyclohexanediol Production Method
Synthetic Routes 1
1,3-Cyclohexanediol Preparation Products
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- 1,3-Cyclohexanediol (504-01-8)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- amyl caproate (540-07-8)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Methylcyclohexane (108-87-2)
- cyclohexyl butyrate (1551-44-6)
- Cyclohexanol (108-93-0)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclohexyl hexanoate (6243-10-3)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanol (96-41-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Cyclohexane-1,2-diol (931-17-9)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- 1,6-Hexanediol (629-11-8)
1,3-Cyclohexanediol Suppliers
1,3-Cyclohexanediol Related Literature
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1. Synthesis and structure of tetraols with convergent and divergent arrays of hydroxy groupsHideki Takagi,Takashi Hayashi,Tadashi Mizutani,Hideki Masuda,Hisanobu Ogoshi J. Chem. Soc. Perkin Trans. 1 1999 1885
-
Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102
-
Jessica Heimann,Lauren Morrow,Robin E. Anderson,Andrew R. Barron Dalton Trans. 2015 44 4380
-
4. 339. The resorcitols. Part IW. Rigby J. Chem. Soc. 1949 1586
-
Teresa M. R. Maria,Mário T. S. Rosado,Melodia F. Oliveira,Suse S. Bebiano,Ricardo A. E. Castro,Ewa Juszyńska-Ga??zka,Manuela Ramos Silva,Jo?o Canotilho,M. Ermelinda S. Eusébio CrystEngComm 2019 21 3395
Additional information on 1,3-Cyclohexanediol
Introduction to 1,3-Cyclohexanediol (CAS No. 504-01-8)
1,3-Cyclohexanediol, with the chemical formula C₆H₁₂O₂, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring two hydroxyl (-OH) groups positioned at the 1 and 3 carbon atoms of a cyclohexane ring, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of growing interest in medicinal applications.
The compound is classified as a diol, which refers to the presence of two alcohol functional groups. This structural feature allows 1,3-cyclohexanediol to participate in a wide range of chemical reactions, including esterification, etherification, and oxidation processes. These reactivity patterns have made it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it serves as a precursor for various bioactive compounds.
In recent years, 1,3-cyclohexanediol has garnered attention for its potential applications in drug development. Its cyclohexane backbone provides a stable scaffold that can be modified to achieve specific pharmacological effects. Researchers have been exploring its derivatives as candidates for treating neurological disorders, inflammation, and other metabolic conditions. The compound's ability to act as a chiral center in certain derivatives has also opened avenues for developing enantiomerically pure drugs, which are often more effective and have fewer side effects than racemic mixtures.
One of the most promising areas of research involving 1,3-cyclohexanediol is its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have demonstrated that derivatives of this compound can exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The cyclohexane ring's flexibility allows for the optimization of molecular interactions with biological targets, potentially leading to more selective and less toxic NSAIDs compared to traditional agents.
Additionally, 1,3-cyclohexanediol has been investigated for its potential in the development of antiviral and anticancer agents. Its structural motif is found in several natural products known for their therapeutic effects. By leveraging computational chemistry and high-throughput screening techniques, scientists have identified novel derivatives of 1,3-cyclohexanediol that show promise against various viruses and cancer cell lines. These findings highlight the compound's versatility as a pharmacophore—a molecular structure responsible for a drug's biological activity.
The industrial production of 1,3-cyclohexanediol typically involves catalytic hydrogenation or oxidation processes starting from cyclohexane or its derivatives. Advances in green chemistry have led to more sustainable methods for synthesizing this compound, emphasizing reduced waste and energy consumption. Such innovations are crucial for meeting the growing demand for high-purity chemicals in pharmaceutical manufacturing while minimizing environmental impact.
From an academic perspective, 1,3-cyclohexanediol serves as an excellent model system for studying reaction mechanisms and stereochemistry in organic chemistry. Its well-defined reactivity patterns allow researchers to test hypotheses about molecular interactions at the atomic level. This has contributed significantly to our understanding of how small molecules interact with biological systems—a fundamental aspect of drug discovery.
In conclusion, 1 ,3 - Cyc lohex anedi ol ( CAS No . 504 -01-8 ) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features enable diverse chemical transformations and biological activities , making it a valuable asset in developing new therapeutics . As research continues to uncover new derivatives and synthetic pathways , the potential uses for this compound are likely to expand further , reinforcing its importance in modern chemistry and medicine.
504-01-8 (1,3-Cyclohexanediol) Related Products
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